(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Overview
Description
“(S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate” is a compound that belongs to the class of organic compounds known as aryl phosphodiesters . These are aryl phosphates in which the phosphate is esterified at exactly two positions . It has a molecular formula of C12H9N2O8P and an average mass of 340.182 Da .
Synthesis Analysis
The synthesis of this compound has been studied in various contexts. For instance, the hydrolysis of 4-nitrophenyl phosphate (NPP) and bis-4-nitrophenyl phosphate (BNPP), two commonly used DNA model substrates, was examined in vanadate solutions . The catalytic rate constant (k cat) for the phosphate hydrolysis catalyzed by a complex using bis(4-nitrophenyl)phosphate (BNPP) as the substrate is 1.64 × 10−3 s−1 at pH 7.4 and 25 °C .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in various contexts. For example, the hydrolysis of the phosphoester bond in NPP at 50 °C and pH 5.0 proceeds with a rate constant of 1.74 × 10−5 s−1 . The reduction of 4-nitrophenol (4-NiP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is also a commonly used model reaction to assess the catalytic activity of metallic nanoparticles .Scientific Research Applications
Circularly Polarized Luminescence (CPL) and Circular Dichroism (CD) Characteristics
One notable application of derivatives of (S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate is in the study of their circularly polarized luminescence (CPL) and circular dichroism (CD) characteristics. For instance, Amako et al. (2013) reported that while CPL from (R)-(−)-3,3′-bis(4-nitrophenyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate was not observed, CPL from the naphthalene unit was noted in similar compounds with different substituent groups. This highlights the compound's relevance in the study of chiral luminescent materials (Amako et al., 2013).
Synthesis and Catalysis Applications
The compound's derivatives are also used in synthesis and catalysis. For example, Hartmann et al. (2020) explored the use of a related compound, 3,3-Bis(2,4,6-triisopropylphenyl)-1,1-binaphthyl-2,2-diyl hydrogenphosphate (TRIP), in the asymmetric allylation of aldehydes with organozinc compounds. This study highlights its potential role in developing valuable structural motifs for lignan natural product precursors (Hartmann et al., 2020).
Phosphodiesterase Activity in Lanthanide(III) Complexes
In the realm of biochemistry, derivatives of this compound are used to understand the phosphodiesterase activity of lanthanide(III) complexes. Research by Oh et al. (1998) demonstrated that these complexes are highly active in the hydrolysis of phosphate diesters, such as bis(4-nitrophenyl) phosphate (Oh et al., 1998).
Enantiodiscrimination Using NMR Spectroscopy
Another significant application is in the field of NMR spectroscopy for enantiodiscrimination. Pal et al. (2014) developed a protocol for enantiodiscrimination of molecules containing diverse functional groups using a phosphorous-based three-component mixture, including enantiopure 1,1′-binaphthyl-2,2′-diyl hydrogenphosphate (BNPA). This method allows for precise measurement of the enantiomeric excess (ee) and is a crucial advancement in chiral analysis (Pal et al., 2014).
Safety and Hazards
This compound is classified as having acute toxicity, oral (Category 2), H300 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is fatal if swallowed and precautions should be taken to avoid contact with skin and eyes . In case of ingestion, immediate medical attention is required .
Mechanism of Action
Target of Action
The primary target of this compound, also known as ®-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate, is the phosphate diester-based substrate . This compound is a type of aryl phosphate , which is an aromatic organooxygen compound containing a phosphate group that is O-esterified with a phenyl group .
Mode of Action
The compound interacts with its target through a process known as hydrolysis . This process involves the breaking of a bond in the molecule using water. The compound exhibits high catalytic activity in the hydrolysis of the phosphate diester-based substrate .
Biochemical Pathways
The hydrolysis of the compound affects the phosphate diester-based substrate
Result of Action
The hydrolysis of the compound results in the breakdown of the phosphate diester-based substrate . This can lead to various molecular and cellular effects, depending on the specific context and environment in which the reaction takes place.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of nanostructured manganese oxides has been shown to enhance the hydrolysis of the compound . Additionally, the pH of the environment can also impact the rate of hydrolysis .
Biochemical Analysis
Biochemical Properties
(S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate plays a crucial role in biochemical reactions, particularly in the study of enzyme kinetics and mechanisms. It interacts with various enzymes, including phosphodiesterases and phosphatases, which are essential for the hydrolysis of phosphate esters. The compound’s interaction with these enzymes involves the cleavage of the phosphoester bond, leading to the release of nitrophenol and inorganic phosphate . This interaction is vital for understanding the catalytic mechanisms of these enzymes and their role in cellular processes.
Cellular Effects
The effects of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of key signaling molecules, leading to alterations in gene expression and metabolic pathways . These changes can result in modifications to cell function, including growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for phosphodiesterases and phosphatases, leading to the hydrolysis of the phosphoester bond . This hydrolysis is a critical step in the regulation of various biochemical pathways. Additionally, the compound can inhibit or activate enzymes, depending on the context of its interaction, thereby influencing gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods . This degradation can affect its efficacy and the outcomes of biochemical assays.
Dosage Effects in Animal Models
The effects of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
(S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is involved in several metabolic pathways, primarily those related to phosphate metabolism. It interacts with enzymes such as phosphodiesterases and phosphatases, which play a role in the hydrolysis of phosphate esters . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution pattern of the compound is essential for understanding its mechanism of action and potential therapeutic applications.
Subcellular Localization
(S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is localized to specific subcellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to its site of action. The subcellular distribution of the compound is critical for its activity and function, as it determines the specific biochemical pathways it can interact with.
Properties
IUPAC Name |
13-hydroxy-10,16-bis(4-nitrophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H19N2O8P/c35-33(36)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(16-12-20)34(37)38)32(30)42-43(39,40)41-31(27)29/h1-18H,(H,39,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVIDRFWCFHRJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)[N+](=O)[O-])OP(=O)(O3)O)C7=CC=C(C=C7)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19N2O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101114233 | |
Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695162-89-1 | |
Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=695162-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101114233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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